Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including a phosphonate, oxazole, and chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Phosphonate Group: The phosphonate group is typically introduced through a phosphorylation reaction using reagents such as phosphorus oxychloride or phosphonic acid derivatives.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest through its interaction with intracellular targets.
Comparison with Similar Compounds
Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can be compared with similar compounds such as:
(4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: Shares the chlorophenyl and phosphonate groups but differs in the oxazole moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group but has a thiadiazole ring instead of an oxazole.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20ClN2O4P |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20ClN2O4P/c1-24-27(23,25-2)19-18(21-13-12-14-6-4-3-5-7-14)26-17(22-19)15-8-10-16(20)11-9-15/h3-11,21H,12-13H2,1-2H3 |
InChI Key |
MVVGYMWMHDVSGF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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